2-Chloro-5-iodo-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the methoxy group.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the methoxy group.
Scientific Research Applications
2-Chloro-5-iodo-3-methoxypyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-methoxypyridine depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that target specific enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyridine
- 2-Iodo-5-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
Uniqueness
2-Chloro-5-iodo-3-methoxypyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C6H5ClINO |
---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
2-chloro-5-iodo-3-methoxypyridine |
InChI |
InChI=1S/C6H5ClINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 |
InChI Key |
ZBNYIAIARRHDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.